1-(4-(Methylthio)phenyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)phenyl)but-3-en-1-ol is an organic compound characterized by its distinctive chemical structure. It features a methylthio group attached to a phenyl ring, linked to a butenol side chain. This compound's structural uniqueness makes it a subject of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Methylthio)phenyl)but-3-en-1-ol can be synthesized through multiple routes, often involving the use of starting materials like 4-(methylthio)benzaldehyde and allyl magnesium bromide. The typical steps include:
Grignard Reaction: The reaction of 4-(methylthio)benzaldehyde with allyl magnesium bromide forms an intermediate alcohol.
Purification: Techniques such as recrystallization or column chromatography purify the intermediate to obtain the desired product.
Industrial Production Methods: In industrial settings, the preparation might involve scaled-up versions of laboratory synthetic routes with enhanced efficiency:
Continuous Flow Synthesis: Utilizes a streamlined, continuous process that increases yield and reduces reaction times.
Catalysis: Employing specific catalysts to facilitate the reaction, ensuring higher efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methylthio)phenyl)but-3-en-1-ol undergoes a variety of reactions including:
Oxidation: Conversion into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction to form saturated alcohols using agents such as lithium aluminum hydride.
Substitution: Reactions with electrophiles or nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
From oxidation: Aldehydes or ketones.
From reduction: Saturated alcohols.
From substitution: Varied substituted phenyl compounds.
Scientific Research Applications
1-(4-(Methylthio)phenyl)but-3-en-1-ol finds applications across diverse fields : this compound finds applications across diverse fields: Chemistry:
Intermediate for Synthesis: Used as an intermediate in the synthesis of more complex organic molecules. Biology:
Enzyme Studies: Utilized in studies involving enzyme interactions and metabolic pathways. Medicine:
Pharmaceutical Research: Investigated for potential therapeutic effects due to its unique chemical properties. Industry:
Material Science: Applied in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
When compared to other similar compounds like 1-(4-(Methylsulfonyl)phenyl)but-3-en-1-ol, 1-(4-(Methylthio)phenyl)but-3-en-1-ol stands out due to its sulfur-containing functional group, which influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(4-(Methylsulfonyl)phenyl)but-3-en-1-ol
1-(4-Methoxyphenyl)but-3-en-1-ol
These compounds share structural similarities but differ in their functional groups, which subsequently alters their chemical properties and applications.
Biological Activity
1-(4-(Methylthio)phenyl)but-3-en-1-ol, also known as a derivative of butenol, is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methylthio group attached to a phenyl ring, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including drug-resistant Mycobacterium species. A study highlighted that certain benzenesulfonamide derivatives demonstrated strong antimicrobial activity against Mycobacterium abscessus, suggesting that modifications in the aromatic ring can enhance antibacterial efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For example, related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves arresting the cell cycle at the G2/M phase and disrupting microtubule dynamics .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
1-(4-Methylthio)phenyl butenol | MCF-7 | 10–33 | Tubulin destabilization |
Similar Derivative | MDA-MB-231 | 23–33 | Apoptosis induction |
Reference Compound | CA-4 | 3.9 | Tubulin polymerization inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This compound likely interacts with the colchicine-binding site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .
- Antimicrobial Action : The presence of the methylthio group may enhance membrane penetration and disrupt bacterial cell walls, contributing to its antimicrobial effects .
Case Studies
Several case studies have documented the effectiveness of compounds related to this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
- Antimicrobial Efficacy : A comparative analysis showed that structurally similar compounds effectively inhibited the growth of resistant bacterial strains, highlighting their role as potential alternatives to traditional antibiotics .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSRDGMVWIGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.